molecular formula C8H4F2N2O B1436580 6,7-Difluoroquinazolin-4-ol CAS No. 205259-37-6

6,7-Difluoroquinazolin-4-ol

Cat. No.: B1436580
CAS No.: 205259-37-6
M. Wt: 182.13 g/mol
InChI Key: WQQZTVZUFJDYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoroquinazolin-4-ol is a fluorinated quinazoline derivative characterized by fluorine substituents at the 6- and 7-positions of the quinazolin-4-ol core. The difluoro substitution confers distinct electronic and steric properties compared to non-fluorinated analogs, enhancing metabolic stability and binding affinity in biological systems.

Preparation Methods

General Synthetic Strategy

The preparation of 6,7-Difluoroquinazolin-4-ol typically follows a classical quinazolinone synthesis pathway involving:

  • Cyclization of 2-amino-4,5-difluorobenzoic acid or its derivatives with formamide or related reagents to form the quinazolin-4-one core.
  • Subsequent functional group transformations such as chlorination, nucleophilic aromatic substitutions, and ring modifications to introduce the fluorine substituents at positions 6 and 7.
  • Final purification and crystallization steps to obtain the target compound with high purity.

Stepwise Preparation Methods

Cyclization of 2-Aminobenzoic Acid Derivatives

A key starting material is 2-amino-4,5-difluorobenzoic acid or 2-amino-4,6-difluorobenzoic acid. The cyclization to form 6,7-difluoroquinazolin-4(3H)-one is achieved by heating the amino acid derivative with excess formamide under microwave irradiation or conventional reflux conditions.

  • Microwave-assisted cyclization : 2-Aminobenzoic acid derivative (10 mmol) is reacted with 10 mL of formamide under microwave irradiation at 500 W for 10-25 minutes. This method significantly reduces reaction time and improves yield.
  • Isolation : After reaction completion, boiling water is added dropwise to dissolve excess formamide, and the yellow solid product is filtered and recrystallized from ethanol.

Yields and physical data:

Compound Yield (%) Melting Point (°C)
6,7-Difluoroquinazolin-4(3H)-one (IIa) 52 263-265
6,7-Dimethoxyquinazolin-4(3H)-one (IIb) 56 217-219

This step forms the quinazolinone core with the desired fluorine substitution pattern at positions 6 and 7.

Conversion to Quinazoline Chloride Intermediates

The quinazolin-4(3H)-one is then converted to the corresponding 4-chloroquinazoline derivative by treatment with thionyl chloride (SOCl₂) in acetonitrile under reflux for approximately 4 hours.

  • Excess SOCl₂ is removed under reduced pressure.
  • The residue is dissolved in chloroform, washed with saturated sodium carbonate solution, dried over sodium sulfate, and recrystallized from ethyl acetate.

This step activates the 4-position for nucleophilic substitution in subsequent reactions.

Nucleophilic Aromatic Substitution to Introduce Amino Substituents

The 4-chloroquinazoline intermediate is reacted with aniline derivatives in isopropanol under reflux to afford 4-anilinoquinazoline derivatives.

  • Reaction conditions: equimolar amounts of 4-chloroquinazoline and aniline derivative in isopropanol, refluxed for several hours.
  • Isolation: solvent evaporation followed by crystallization from methanol.

This step is crucial for modifying the quinazoline scaffold for biological activity but also demonstrates the versatility of the 6,7-difluoroquinazoline core for further functionalization.

Alternative and Optimized Synthetic Routes

Streamlined Multi-Step Manufacturing Process

Recent developments in process chemistry have enabled telescoped multi-step syntheses of quinazoline derivatives, including fluorinated analogs, to improve efficiency and scalability.

  • Example: A telescoped four-step preparation of 2-amino-4-bromo-3-fluorobenzonitrile intermediate, followed by chlorination using N-chlorosuccinimide (NCS) and catalytic HCl.
  • Cyclization to quinazoline dione using CO₂ and DBU base.
  • Halex reaction catalyzed by DABCO and methanesulfonic acid (MsOH) to introduce fluorine substituents.

This process was demonstrated on a >500 kg scale, achieving 39% overall yield and 99.5% HPLC purity after nine steps and five isolations, showcasing industrial applicability.

Patent-Described Synthetic Methods

Patented processes describe synthesis involving:

  • Magnesium-halogen exchange reactions using isopropylmagnesium chloride (i-PrMgCl) followed by hydroxylamine treatment.
  • Use of trifluoroacetic anhydride (TFAA) and triethylamine in acetonitrile, followed by ammonia addition.
  • Chlorination and subsequent reaction with CO₂ in the presence of DBU.
  • Final fluorination steps using KF, DABCO, and MsOH to form the fluorinated quinazoline core.

These methods emphasize the use of modern organometallic reagents and catalytic systems for efficient synthesis of quinazoline derivatives with precise substitution patterns.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclization of 2-amino acid Formamide, microwave irradiation (500 W, 10-25 min) 52 Efficient formation of quinazolin-4-one core
Chlorination Thionyl chloride, acetonitrile, reflux 4 h - Conversion to 4-chloroquinazoline intermediate
Nucleophilic substitution Aniline derivatives, isopropanol, reflux Variable Formation of 4-anilinoquinazoline derivatives
Telescoped multi-step process NCS/HCl chlorination, CO₂/DBU cyclization, DABCO/MsOH fluorination 39 (overall) Scalable manufacturing process for fluorinated quinazolines
Organometallic exchange & fluorination i-PrMgCl, hydroxylamine, TFAA, KF, DABCO, MsOH - Patent-protected synthetic route emphasizing precision

Research Findings and Optimization Insights

  • Microwave-assisted cyclization significantly reduces reaction time while maintaining moderate yields (~52%) for 6,7-difluoroquinazolin-4(3H)-one.
  • The fluorine substituents at positions 6 and 7 influence the reactivity during nucleophilic aromatic substitution, often requiring optimized reaction conditions for high yield.
  • Industrial-scale processes incorporate telescoping and continuous flow techniques to minimize purification steps and improve overall yield and purity.
  • Use of organometallic reagents and catalytic fluorination agents allows for selective introduction of fluorine atoms, crucial for biological activity optimization.
  • Comparative yields for different substituents indicate that fluorine substitution can sometimes lower yields compared to methoxy or chloro analogs, necessitating tailored reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoroquinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like iodine or bromine, nitrating agents like nitric acid.

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
6,7-Difluoroquinazolin-4-ol has been investigated for its potential as an anticancer agent due to its structural similarities to known kinase inhibitors. Research indicates that derivatives of quinazolin-4-ol exhibit activity against various cancer cell lines, particularly those resistant to conventional therapies. For example, compounds based on the 6,7-difluoroquinazoline scaffold have shown low micromolar efficacy against chordoma cell lines, which are notoriously difficult to treat .

Kinase Inhibition
The compound has been tested as a part of a broader exploration of kinase inhibitors. It is structurally related to other successful inhibitors such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The 6,7-difluoro substitution enhances its binding affinity and selectivity towards specific kinases, making it a candidate for further development in targeted cancer therapies .

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as an important intermediate. Its functional groups allow for further modification and derivatization, facilitating the synthesis of more complex pharmacophores. This capability is crucial in drug discovery processes where structure-activity relationship (SAR) studies are conducted to optimize the efficacy and safety profiles of new compounds .

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor properties of various quinazoline derivatives, including this compound. The compound exhibited significant cytotoxicity against U-CH1 and U-CH2 chordoma cell lines with IC50 values indicating potent activity. The research highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity .

Case Study 2: Kinase Targeting

Another investigation focused on optimizing the 4-anilinoquin(az)oline scaffold for improved EGFR inhibition. The study found that introducing fluorine atoms at specific positions (such as in this compound) significantly enhanced the compound's potency against resistant cell lines. This underscores the strategic role of fluorine substitution in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6,7-Difluoroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Electronic Properties

The 6,7-difluoro substitution differentiates this compound from other quinazolin-4-ol derivatives. Key comparisons include:

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties
6,7-Difluoroquinazolin-4-ol F (6,7) C₈H₄F₂N₂O Strong electron-withdrawing effects; compact size enhances binding to kinases
6,7-Dimethoxyquinazolin-4-ol OCH₃ (6,7) C₁₀H₁₀N₂O₃ Electron-donating methoxy groups; steric bulk may reduce target interactions
6-Fluoroquinazolin-4-ol F (6) C₈H₅FN₂O Moderate electron withdrawal; mono-fluorination limits metabolic stability
4-Chloro-6-fluoroquinazoline Cl (4), F (6) C₈H₃ClFN₂ Chlorine as a leaving group enables nucleophilic substitution reactions
ZM-306416 (FGFR1 inhibitor) F (phenyl), OCH₃ (6,7) C₁₆H₁₄ClFN₄O₂ Combines fluoro and methoxy groups for selective kinase inhibition

Key Observations :

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the quinazoline core, improving interactions with kinase ATP-binding pockets . Methoxy groups, in contrast, are electron-donating and may reduce reactivity.
  • Steric Impact : Difluoro substitution minimizes steric hindrance compared to bulkier methoxy groups, enabling tighter binding to targets like FGFR1 .
  • Synthetic Flexibility : Chloro-substituted analogs (e.g., 4-chloro-6-fluoroquinazoline) are intermediates in nucleophilic substitution reactions, whereas fluorine’s poor leaving-group properties necessitate alternative synthetic routes .

Pharmacological Activity

While direct data for this compound is unavailable, structurally related compounds highlight trends:

  • ZM-306416: A 6,7-dimethoxy-4-anilinoquinazoline with a fluoro-substituted phenyl group shows potent FGFR1 inhibition (IC₅₀ = 40 nM) due to synergistic effects of methoxy and fluoro groups .
  • 4-Chloro-6-fluoroquinazoline Derivatives : Chloro-fluoro analogs are precursors to kinase inhibitors, where fluorine enhances target affinity and chloro enables functionalization .
  • Methoxy vs. Fluoro : Methoxy-substituted derivatives (e.g., 6,7-Dimethoxyquinazolin-4-ol) often exhibit reduced kinase inhibition compared to fluoro analogs due to lower electrophilicity .

Solubility and Stability

  • This compound : Fluorine’s hydrophobicity may reduce aqueous solubility but improve membrane permeability.
  • Chloro Derivatives : Chlorine’s electronegativity and larger atomic size may compromise metabolic stability compared to fluorine .

Biological Activity

6,7-Difluoroquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C8H5F2N3O. The presence of fluorine atoms enhances its reactivity and biological activity, making it a valuable compound in drug development.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways. For instance, it has shown potential in inhibiting kinases that are crucial for cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
AnticancerInhibits cell proliferation in various cancer cell lines.
AntiviralShows activity against certain viral infections by inhibiting viral replication.
AntimicrobialExhibits antibacterial properties against specific strains.
ImmunomodulatoryActivates TLR-8 leading to enhanced immune response.

Case Studies

  • Anticancer Activity :
    A study demonstrated that this compound effectively inhibited the growth of diffuse large B-cell lymphoma (DLBCL) cells by targeting BCL6, a transcriptional repressor involved in lymphomagenesis. The compound was shown to induce apoptosis in these cells at nanomolar concentrations, suggesting its potential as a therapeutic agent for BCL6-driven malignancies .
  • Antiviral Properties :
    Research indicated that this compound could inhibit the replication of certain viruses by interfering with their enzymatic processes. This was particularly noted in studies involving influenza virus models where the compound reduced viral load significantly .
  • Immunological Effects :
    Activation of Toll-like receptor 8 (TLR-8) by this compound was observed to enhance the production of pro-inflammatory cytokines such as IL-12 and TNF-alpha. This suggests its potential use as an immunomodulatory agent in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6,7-Difluoroquinazolin-4-ol?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, 4-chloro-6,7-dimethoxyquinazoline can react with fluorinated anilines under reflux in isopropanol with a base like N,N-diisopropylethylamine (DIPEA). After heating (e.g., 90°C for 2 hours), the product is purified via combi-flash column chromatography using gradients of ethyl acetate/heptane . Fluorine substituents are introduced either during quinazoline ring formation or via post-synthetic modifications using fluorinated boronic acids (e.g., 2,6-difluorophenylboronic acid pinacol ester) under Suzuki coupling conditions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Use DMSO-d6 to resolve fluorine-coupled splitting patterns. For example, aromatic protons in fluorinated quinazolines show distinct coupling (e.g., δ 7.35–8.80 ppm in 1H NMR) .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 378.1 [M+1]+ for analogous compounds) and fragmentation patterns .
  • TLC : Monitor reaction progress using ethyl acetate/heptane solvent systems (Rf ~0.3–0.5) .

Q. How do solubility and stability of this compound influence experimental design?

  • Methodological Answer : The compound is polar due to fluorine and hydroxyl groups, making it soluble in DMSO or DMF but poorly soluble in water. Stability tests under varying pH (e.g., 1–13) and temperatures (e.g., 25–90°C) are critical. Store at 0–6°C in anhydrous conditions to prevent hydrolysis of fluorine substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Catalyst : Use DIPEA or K2CO3 to deprotonate amines and enhance nucleophilicity .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility, while isopropanol reduces side reactions .
  • Temperature : Heating at 90–140°C accelerates ring closure but requires controlled reflux to avoid decomposition .
  • Purification : Gradient column chromatography (0–15% EtOAc/heptane) resolves regioisomers .

Q. How should researchers address discrepancies in reported spectroscopic data for fluorinated quinazoline derivatives?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Compare 19F NMR shifts (if available) to confirm fluorine positions .
  • Analyze LCMS isotopic patterns (e.g., bromine/fluorine signatures) .
  • Replicate synthesis under standardized conditions (e.g., 2-hour reflux in isopropanol) to isolate batch-specific impurities .

Q. What strategies mitigate regioselectivity challenges during fluorine substitution on the quinazoline core?

  • Methodological Answer :

  • Directing Groups : Use methoxy or nitro groups at specific positions to guide fluorine introduction .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) before fluorination .
  • Microwave Synthesis : Enhances regiocontrol in Suzuki-Miyaura couplings with fluorinated boronic acids .

Q. How can researchers analyze and minimize byproducts in this compound synthesis?

  • Methodological Answer :

  • TLC Monitoring : Identify side products early (e.g., unreacted aniline or dimerization byproducts) .
  • Mass Spectrometry : Detect trace impurities (e.g., m/z discrepancies >2 Da) .
  • Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .

Properties

IUPAC Name

6,7-difluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQZTVZUFJDYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440690
Record name 4-hydroxy-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205259-37-6
Record name 4-hydroxy-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.81 g (27.8 mmol) of commercially available 2-amino-4,5-difluorobenzoic acid in 20 ml of ethanol were added 1.92 ml (19.4 mmol) of piperidine and 2.25 g (27.8 mmol) of 1,3,5-triazine, followed by heating under reflux in an atmosphere of argon for 6.5 hours. After the reaction mixture was allowed to cool to room temperature, the solvent was evaporated. To the residue was added water, and the resulting mixture was neutralized with 4 N hydrochloric acid. The precipitated crystals were collected by filtration, washed with water, and dried to give 4.37 g (86%) of 6,7-difluoro-4(3H)-quinazolone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

38.0 g (0.213 mol) of 2-amino-4,5-difluorobenzoic acid and 44.0 g (0.423 mol) of formamidine acetate were suspended in 300 ml of ethanol. The reaction mixture was subsequently stirred under reflux for 16 h. Conventional work-up gave 33.37 g (Y=84%) of 6,7-difluoro-3H-quinazolin-4-one.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 150559031
CID 150559031
6,7-Difluoroquinazolin-4-ol
CID 150559031
CID 150559031
6,7-Difluoroquinazolin-4-ol
CID 150559031
CID 150559031
6,7-Difluoroquinazolin-4-ol
CID 150559031
CID 150559031
CID 150559031
6,7-Difluoroquinazolin-4-ol
CID 150559031
CID 150559031
6,7-Difluoroquinazolin-4-ol
CID 150559031
CID 150559031
6,7-Difluoroquinazolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.